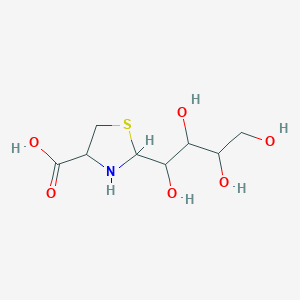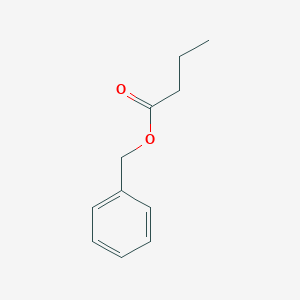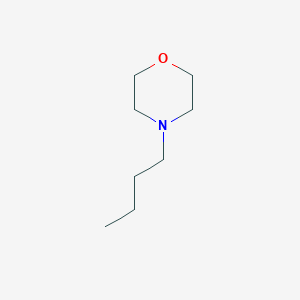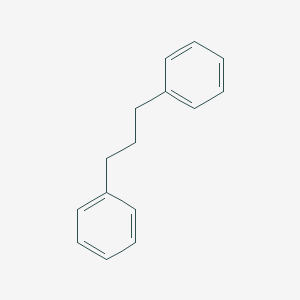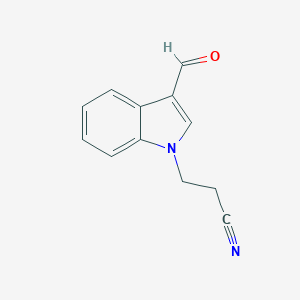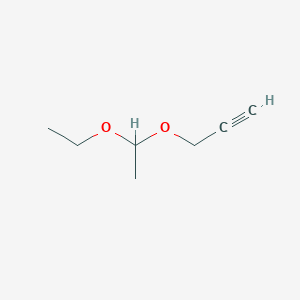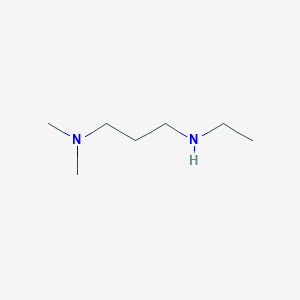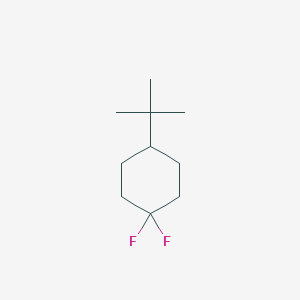
4-Tert-butyl-1,1-difluorocyclohexane
概要
説明
“4-Tert-butyl-1,1-difluorocyclohexane” is a chemical compound with the molecular formula C10H18F2 . It is a type of disubstituted cyclohexane, which is a class of organic compounds that have two substituents attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “4-Tert-butyl-1,1-difluorocyclohexane” involves a cyclohexane ring with two fluorine atoms and a tert-butyl group attached. The most stable conformation of this molecule would likely have the tert-butyl group in an equatorial position to minimize steric strain .科学的研究の応用
Conformational Analysis
The compound can be used in conformational analysis studies. It’s a disubstituted cyclohexane, and its conformations can be analyzed to determine the most stable conformation . This is particularly useful in organic chemistry for understanding the behavior of molecules.
Photocatalytic Degradation
“4-Tert-butyl-1,1-difluorocyclohexane” can be used in photocatalytic degradation studies. It has been tested for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation . This application is significant in environmental science, particularly in the treatment of water pollutants.
Drug Development
In medical research, “4-Tert-butyl-1,1-difluorocyclohexane” has been studied for its potential role in drug development. Clinical trials have shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Synthesis of Catalysts
The compound can be used in the synthesis of catalysts. Mono-doped and co-doped TiO2 catalysts have been synthesized using this compound and tested for their effectiveness . This application is crucial in chemical engineering and materials science.
Study of Steric Effects
“4-Tert-butyl-1,1-difluorocyclohexane” can be used to study steric effects in organic chemistry. The bulky tert-butyl group can influence the stability of different conformations, providing insights into the effects of steric hindrance .
Investigation of Optical Properties
The compound can be used to investigate optical properties of materials. Its incorporation into other materials can introduce changes in energy gap and light absorption characteristics .
Safety and Hazards
特性
IUPAC Name |
4-tert-butyl-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAZSVVXRCWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348747 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1,1-difluorocyclohexane | |
CAS RN |
19422-34-5 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q & A
Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?
A1: The structure of 4-tert-butyl-1,1-difluorocyclohexane offers some key advantages for studying this phenomenon:
- Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []
- Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
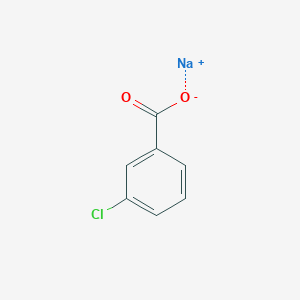

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)

